2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
Overview
Description
“2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride” is a chemical compound. It is part of a class of compounds that have been evaluated for their trypanocidal activity .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a solution of phthalimide and hydrazine hydride in ethanol was refluxed for 1 hour and then cooled to 0 °C. The resulting suspension was filtered and the filtrate evaporated .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-thiazole ring, a 4-fluorophenyl group, and an ethan-1-amine group .Scientific Research Applications
Synthetic Routes and Structural Properties
The synthesis and structural properties of thiazol-4-yl compounds have been a subject of interest in the field of heterocyclic chemistry. For instance, the reaction of chloral with substituted anilines leading to the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates a synthetic route that could be relevant for the synthesis of compounds structurally similar to "2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride." These compounds' synthesis route is noted for its potential to yield various intermediates, which can be further modified for diverse applications in medicinal chemistry and drug design (Issac & Tierney, 1996).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those involving thiazole scaffolds, are pivotal in medicinal chemistry due to their diverse pharmacological properties. The pharmacophore design of compounds targeting specific receptors, such as dopamine D2 receptors, often includes aromatic moieties, cyclic amines, and aromatic/heteroaromatic lipophilic fragments. These components are crucial for high receptor affinity, highlighting the significance of structurally complex heterocycles like "this compound" in the development of therapeutics for neuropsychiatric disorders (Jůza et al., 2022).
Advanced Materials and Chemosensors
The structural versatility of heterocyclic compounds extends beyond medicinal chemistry to the development of advanced materials and chemosensors. Compounds derived from heterocyclic scaffolds, such as those based on thiazole, have been explored for their potential in creating novel optoelectronic materials, highlighting the broader applicability of such structures in fields ranging from electronic devices to environmental sensing technologies (Lipunova et al., 2018).
Environmental and Toxicological Research
The environmental persistence and potential toxicological impacts of heterocyclic compounds, including those similar to "this compound," are critical areas of research. Studies on the occurrence, fate, and effects of such compounds in various matrices are essential for understanding their environmental impact and guiding the safe development and use of these chemicals in various applications (Zuiderveen et al., 2020).
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S.2ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;;/h1-4,7H,5-6,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEIXWAFVNXLSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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